molecular formula C16H12N2O B11863426 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile

Cat. No.: B11863426
M. Wt: 248.28 g/mol
InChI Key: BMGAMYJYBLRLAM-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound includes an indole core substituted with a hydroxymethyl group and a carbonitrile group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonitrile group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carboxaldehyde: Another indole derivative with a formyl group instead of a hydroxymethyl group.

    1H-indole-5-carbonitrile: Similar structure but lacks the hydroxymethyl group.

    3-(Hydroxymethyl)indole: Similar structure but lacks the carbonitrile group.

Uniqueness

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile is unique due to the presence of both the hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]indole-5-carbonitrile

InChI

InChI=1S/C16H12N2O/c17-10-12-4-5-16-14(8-12)6-7-18(16)15-3-1-2-13(9-15)11-19/h1-9,19H,11H2

InChI Key

BMGAMYJYBLRLAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C#N)CO

Origin of Product

United States

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